1-Benzyl-1-ethyl-3-phenyl-2-thiourea
Description
Structure
3D Structure
Properties
CAS No. |
101289-83-2 |
|---|---|
Molecular Formula |
C16H18N2S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-benzyl-1-ethyl-3-phenylthiourea |
InChI |
InChI=1S/C16H18N2S/c1-2-18(13-14-9-5-3-6-10-14)16(19)17-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,17,19) |
InChI Key |
CIQFTOMAXKXLJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Substituted Thiourea Derivatives
General Synthetic Routes to Thiourea (B124793) Analogues
The synthesis of thiourea derivatives can be achieved through several established routes, offering flexibility in terms of starting materials and reaction conditions. These methods allow for the preparation of a diverse array of symmetrically and asymmetrically substituted thioureas.
The most prevalent and straightforward method for synthesizing N,N'-disubstituted or trisubstituted thioureas is the reaction between an isothiocyanate (R-N=C=S) and a primary or secondary amine. mdpi.comresearchgate.net This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. mdpi.com The process is typically efficient, yielding the desired thiourea derivative in high purity. researchgate.net
The general mechanism involves the formation of a dithiocarbamate (B8719985) salt as an intermediate, which then undergoes decomposition to yield the isothiocyanate. nih.govchemrxiv.org Isothiocyanates themselves can be synthesized from primary amines using reagents like thiophosgene (B130339) or by the decomposition of dithiocarbamate salts formed from the reaction of amines with carbon disulfide. nih.govchemrxiv.orgacs.org The reaction of the isothiocyanate with the amine is often carried out in an organic solvent like dichloromethane (B109758), acetone, or benzene (B151609). mdpi.comresearchgate.netprepchem.com In some cases, the reaction is exothermic and proceeds readily at room temperature, while for less reactive amines, heating or refluxing may be required to ensure completion. prepchem.com An "on-water" reaction protocol has also been developed, offering a sustainable and chemoselective synthesis method that often simplifies product isolation through filtration. organic-chemistry.org
Condensation reactions provide an alternative pathway to thiourea derivatives, often utilizing different starting materials. A notable method involves the condensation of amines with carbon disulfide in an aqueous medium to produce symmetrical and unsymmetrical substituted thioureas. organic-chemistry.orgacs.org This approach is particularly effective with aliphatic primary amines and proceeds through a dithiocarbamate intermediate. organic-chemistry.orgacs.org
Another strategy involves the condensation of thiourea with carbonyl compounds like aldehydes and ketones. For instance, reacting thiourea with aromatic aldehydes can yield 1,3-bis-(arylidene)thiourea derivatives. researchgate.net Similarly, N-substituted thioureas can react with ketones in the presence of an acid (like HCl or HBr) and dimethyl sulfoxide (B87167) (DMSO) to form thiazole (B1198619) derivatives, demonstrating a one-pot synthesis that avoids the use of traditional α-haloketones. rsc.orgrsc.org
The table below summarizes various condensation approaches for thiourea synthesis.
Table 1: Condensation Reactions for Thiourea Synthesis
| Reactants | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Amine + Carbon Disulfide | Aqueous medium | Di- and trisubstituted thioureas | organic-chemistry.orgacs.org |
| Thiourea + Aromatic Aldehydes | N/A | 1,3-Bis-(arylidene)thiourea | researchgate.net |
| N-substituted thiourea + Ketones | HCl/HBr, DMSO | Thiazole derivatives | rsc.orgrsc.org |
| Acid Chloride + Ammonium Thiocyanate | Anhydrous acetone, then amine | N-acyl thioureas | mdpi.com |
Solid-phase synthesis has emerged as a powerful technique for the efficient preparation of thiourea derivatives, particularly for generating libraries of compounds for screening purposes. nih.govacs.org In this approach, an amine is bound to a solid support (resin), and the thiourea moiety is constructed upon it. nih.gov
Common solid-phase strategies include:
Reacting a resin-bound amine with an isothiocyanate in solution. acs.org
Coupling a solid-supported isothiocyanate with an amine. acs.org
Utilizing N,N'-di-Boc-thiourea with a coupling agent like Mukaiyama's reagent to form N-terminally modified α-thiourea peptides on a solid support. nih.govacs.org
This methodology allows for the use of excess reagents to drive reactions to completion, and purification is simplified to washing the resin to remove soluble by-products and excess reagents. The final product is then cleaved from the resin. acs.org Solid-phase synthesis has been successfully applied to the preparation of trisubstituted thioureas and their subsequent conversion into other heterocyclic systems like 1,2,4-triazoles and thiazoles. nih.govacs.org
Targeted Synthesis of 1-Benzyl-1-ethyl-3-phenyl-2-thiourea and Analogues
The targeted synthesis of the trisubstituted thiourea, This compound , can be most directly achieved via the isothiocyanate-mediated approach. This involves the reaction of Phenyl isothiocyanate with the secondary amine N-ethyl-N-benzylamine .
The proposed reaction is as follows:
Phenyl isothiocyanate + N-ethyl-N-benzylamine → this compound
This synthesis is analogous to established procedures for similar compounds. For example, the synthesis of 1-ethyl-3-benzyl thiourea is achieved by reacting benzylamine (B48309) with ethyl isothiocyanate in benzene, followed by refluxing. prepchem.com Similarly, 1-benzoyl-3-ethyl-3-phenylthiourea is prepared by reacting benzoyl isothiocyanate with N-ethylaniline. nih.gov The synthesis of various N,N'-substituted thioureas has been reported by reacting the appropriate isothiocyanate and amine in a solvent like dichloromethane or tert-butanol. researchgate.net
The table below outlines the synthesis of analogues related to the target compound.
Table 2: Synthesis of this compound Analogues
| Product | Reactant 1 | Reactant 2 | Conditions | Reference |
|---|---|---|---|---|
| 1-Ethyl-3-benzyl thiourea | Benzylamine | Ethyl isothiocyanate | Benzene, reflux | prepchem.com |
| 1-Benzoyl-3-ethyl-3-phenylthiourea | N-Ethylaniline | Benzoyl isothiocyanate | Acetone | nih.gov |
| 1-Benzyl-3-(2-ethoxy-phenyl)-thiourea | 2-Ethoxyaniline | Benzyl (B1604629) isothiocyanate | Organic solvent (e.g., ethanol, acetone), possibly heating | evitachem.com |
| 1-Ethyl-3-phenyl-2-thiourea | Ethylamine | Phenyl isothiocyanate | N/A | chemicalbook.com |
Influence of Substituents on Synthetic Pathways and Reaction Outcomes
The nature of the substituents on both the amine and isothiocyanate precursors significantly influences the reaction pathways and outcomes in thiourea synthesis. Electronic and steric effects play crucial roles in determining reaction rates and yields.
Electronic Effects: The nucleophilicity of the amine is a key factor. Amines with electron-donating groups are more nucleophilic and generally react faster with isothiocyanates. Conversely, amines with strong electron-withdrawing groups are less reactive. In some cases, phenyl isothiocyanates bearing electron-donating groups have been shown to improve the yield and selectivity of subsequent reactions where the thiourea is an intermediate. rsc.org
Steric Effects: Steric hindrance on the amine or the isothiocyanate can slow down the reaction rate. Highly branched or bulky substituents near the reacting centers can impede the approach of the nucleophile to the electrophilic carbon.
Substituent Influence on Derivatization: The substituents also affect the properties and subsequent reactivity of the resulting thiourea. For instance, in the synthesis of N-acyl thiourea derivatives, the choice of heterocyclic amine reactant influences the biological activity of the final product. mdpi.com Similarly, the lipophilicity of substituents on the benzothiazole (B30560) ring of certain thiourea derivatives was found to correlate with their biological activity. nih.gov The catalytic activity of thiourea derivatives in postcolumn derivatization reactions also depends on the size and hydrophobicity of their substituents. tandfonline.com
Derivatization Strategies for Structural Modification and Property Modulation
Thiourea derivatives are valuable synthetic intermediates that can be readily converted into a variety of other compounds, including important heterocycles. mdpi.comacs.org This derivatization allows for extensive structural modification and modulation of chemical and biological properties.
Common derivatization strategies include:
Alkylation: Thioureas can be alkylated, typically on the sulfur atom, using reagents like methyl iodide to form S-methyl isothioureas. nih.govacs.org These intermediates can then be used to synthesize other molecules.
Acylation: Reaction with acyl chlorides can produce N-acylated thioureas, which are also versatile precursors. nih.gov
Cyclization to Thiazoles: A widely used derivatization is the Hantzsch thiazole synthesis, where thioureas react with α-halo ketones. acs.org This condensation reaction is a reliable method for forming the thiazole ring, a common motif in biologically active molecules. acs.orgnih.govacs.org
Conversion to Guanidines: Thiourea derivatives can serve as precursors for guanidines. This transformation can be achieved using reagents like the Burgess reagent. organic-chemistry.org
Formation of other Heterocycles: N-acylated thioureas and their S-alkylated derivatives can be reacted with hydrazines to form 3-amino-1,2,4-triazoles. nih.gov
These derivatization strategies highlight the synthetic utility of the thiourea scaffold for generating molecular diversity and tuning properties for applications in drug discovery and materials science. acs.orgnih.gov
Coordination Chemistry and Metal Complexation of N Substituted Thioureas
Ligand Properties of Thiourea (B124793) Derivatives in Metal Complex Formation
Thiourea and its N-substituted derivatives are recognized for their rich coordination chemistry, attributable to the presence of multiple donor atoms and tunable electronic characteristics. nih.gov
Diverse Coordination Modes (e.g., S-monodentate, N,S-chelating, O,S-bidentate)
N-substituted thioureas exhibit a variety of coordination modes, making them highly versatile ligands in coordination chemistry.
S-monodentate Coordination: The most common coordination mode for thiourea and its derivatives is as a neutral, monodentate ligand through the sulfur atom. uobasrah.edu.iqconicet.gov.ar This is especially prevalent with soft metal ions like Ag(I), Au(I), and Cu(I). In the case of N,N,N'-trisubstituted thioureas, where the nitrogen atoms are sterically hindered, S-monodentate coordination is highly favored. nih.gov
N,S-chelating Coordination: Bidentate coordination involving one nitrogen and the sulfur atom is also a well-established mode, typically requiring the deprotonation of the N-H group to form a monoanionic ligand. mdpi.comuaeu.ac.ae This creates a stable chelate ring with the metal center. For 1-Benzyl-1-ethyl-3-phenyl-2-thiourea, which has one N-H proton, N,S-chelation would be possible upon deprotonation, leading to a four-membered chelate ring. Studies on the similar ligand 1-benzyl-3-phenylthiourea (B182860) show it acts as a dianionic ligand, coordinating through both S and N atoms in a chelating mode with Pt(II). mdpi.com
O,S-bidentate Coordination: This mode is characteristic of acylthiourea derivatives, which contain a carbonyl group. conicet.gov.ar The ligand coordinates through the carbonyl oxygen and the thiocarbonyl sulfur, forming a six-membered chelate ring. As this compound lacks a carbonyl group, this coordination mode is not applicable.
Bridging Coordination: The sulfur atom of a thiourea ligand can also bridge two metal centers, leading to the formation of polynuclear complexes. nih.gov
Synthesis and Characterization of Metal Complexes with Thiourea Ligands
The synthesis of metal complexes with thiourea ligands is typically achieved by reacting a metal salt with the thiourea derivative in an appropriate solvent. The resulting complexes are then characterized by various spectroscopic and analytical techniques, including IR, NMR, and single-crystal X-ray diffraction.
Platinum(II) Complexes of Thiourea Derivatives
Platinum(II) complexes with thiourea ligands have been extensively studied, partly due to the success of platinum-based anticancer drugs. iaea.org Research on Pt(II) complexes with 1-benzyl-3-phenylthiourea (a close analog of the title compound) reveals that the ligand can act as a dianionic, bidentate ligand, coordinating through the sulfur and deprotonated nitrogen atoms. mdpi.com The reaction of [PtCl₂(L-L)] (where L-L is a diphosphine or diamine) with 1-benzyl-3-phenylthiourea in a basic medium yields square planar Pt(II) complexes. mdpi.com Spectroscopic data confirms the coordination mode; for instance, the disappearance of N-H stretching vibrations in the IR spectrum and shifts in the ¹H and ³¹P NMR signals are indicative of complex formation. mdpi.com
| Complex | IR ν(S-C=N) (cm⁻¹) | ¹H NMR δ(ppm) | ³¹P NMR δ(ppm) |
|---|---|---|---|
| [Pt(BPT)(dppe)] | 1539-1566 | Characteristic shifts observed for phenyl and benzyl (B1604629) protons | 44.8, 55.4 |
Palladium(II) and Ruthenium(II) Complexes
Palladium(II) Complexes: Palladium(II) readily forms complexes with thiourea derivatives. Typically, these are square planar complexes where the thiourea ligand coordinates as a neutral S-donor or as an anionic N,S-chelating ligand. For N-phosphorylated thioureas, monodentate S-coordination with Pd(II) has been observed, resulting in trans-complexes.
Ruthenium(II) Complexes: Ruthenium(II) complexes with thiourea derivatives, particularly those with a "piano-stool" geometry, have been synthesized and characterized. nih.gov In these complexes, the thiourea ligand often acts as a bidentate S,O- or N,S-donor, occupying two coordination sites of the metal center. For N-(acyl)-N',N'-(disubstituted)thiourea ligands, coordination to Ru(II) occurs in a bidentate fashion through the oxygen and sulfur atoms. nih.gov
| Complex | Metal | Coordination Mode | Geometry | Reference |
|---|---|---|---|---|
| [Pd(HL-S)₂Cl₂] (HL = N-phosphorylated thiourea) | Pd(II) | S-monodentate | Square Planar | |
| trans-[Ru(PPh₃)₂(Th)(bipy)]PF₆ (Th = N-(acyl)-N',N'-(disubstituted)thiourea) | Ru(II) | O,S-bidentate | Octahedral | nih.gov |
Synthesis of Gold(I), Silver(I), Copper(I), and Cobalt(II) Thiourea Complexes
Gold(I) Complexes: Gold(I) has a strong affinity for soft sulfur donors, readily forming linear complexes with thiourea ligands. While N,N'-disubstituted thioureas can undergo desulfurization in the presence of gold(I) electrophiles, N,N,N'-trisubstituted thioureas form stable, linear S-coordinated complexes. nih.gov This makes ligands like this compound promising candidates for forming stable gold(I) adducts. nih.gov The use of N,N,N'-trisubstituted derivatives circumvents the problematic ligand decomposition, yielding the desired thiourea-gold(I) complexes. nih.gov
Silver(I) Complexes: Silver(I) forms a variety of complexes with thiourea ligands, often with the silver ion being bridged by sulfur atoms to form polynuclear structures. researchgate.net With bulky N,N'-diaryl-substituted thioureas, neutral, tricoordinate monomeric silver(I) halide complexes of the type [AgXL₂] have been synthesized and structurally characterized. nih.gov Given the steric bulk of this compound, formation of similar monomeric complexes could be anticipated.
Copper(I) Complexes: Copper(II) salts are often reduced to copper(I) in the presence of thiourea ligands, which then coordinate to the Cu(I) center. uobasrah.edu.iqrsc.org The resulting complexes are typically tetrahedral or trigonal planar. uobasrah.edu.iqrsc.org For instance, N-ferrocenoyl-N'-arylalkylthioureas react with Cu(II) to form three-coordinate Cu(I) complexes with a trigonal planar geometry. uobasrah.edu.iq
Cobalt(II) Complexes: Cobalt(II) forms complexes with N-substituted thioureas, often resulting in tetrahedral or octahedral geometries. capes.gov.br In some cases, the reaction of Co(II) with thiosemicarbazones (related N,S-ligands) can lead to the oxidation of the metal center to Co(III), forming stable, low-spin octahedral complexes. mdpi.com
| Complex Type | Metal | Typical Geometry | Coordination Characteristics | Reference |
|---|---|---|---|---|
| [Au(Thiourea)(PR₃)]X | Au(I) | Linear | Stable S-coordination with N,N,N'-trisubstituted thioureas. | nih.gov |
| [AgXL₂] (L = bulky thiourea) | Ag(I) | Trigonal Planar | Monomeric complexes with bulky ligands. | nih.gov |
| [CuL₂Cl] | Cu(I) | Trigonal Planar | Thiourea acts as a reducing agent and S-donor ligand. | uobasrah.edu.iq |
| [Co(Thiourea)ₓ]²⁺ | Co(II) | Tetrahedral/Octahedral | Oxidation to Co(III) is possible with related ligands. | capes.gov.brmdpi.com |
Structural Analysis of Thiourea Coordination Complexes (e.g., Square-Planar Geometry)
Thiourea and its derivatives are versatile ligands capable of coordinating with a wide range of metal ions through their sulfur and nitrogen donor atoms. mdpi.com The specific coordination mode depends on factors such as the substituents on the nitrogen atoms, the metal ion, and the reaction conditions. Thioureas can act as neutral monodentate ligands, typically binding through the soft sulfur atom, or as anionic ligands after deprotonation of one or both N-H groups, allowing for chelation. mdpi.commdpi.com
In the case of N,N'-disubstituted thioureas, bidentate coordination involving the sulfur atom and one of the nitrogen atoms is common, forming a stable chelate ring. mdpi.com For instance, studies on the closely related compound 1-benzyl-3-phenylthiourea complexed with platinum(II) have shown that the ligand acts as a dianionic, bidentate chelator, binding through both the sulfur and a deprotonated nitrogen atom. mdpi.com Computational studies and spectroscopic data confirm that these Pt(II) complexes adopt a distorted square-planar geometry. mdpi.com This geometry is frequently observed for d⁸ metal ions like Pt(II) and Pd(II) when complexed with thiourea derivatives. rsc.orgnih.gov
The coordination of thiourea ligands to a metal center is confirmed by various spectroscopic techniques. In infrared (IR) spectroscopy, the disappearance of the N-H stretching vibration band and a shift in the C=S and C-N stretching frequencies indicate the deprotonation of the nitrogen atom and the coordination of both N and S atoms to the metal. mdpi.commdpi.com In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR for phosphine-containing complexes, a downfield shift of the phosphorus signal upon coordination is observed. nih.gov Similarly, ¹H and ¹³C NMR signals for the ligand shift upon complexation, reflecting the change in the electronic environment around the nuclei. mdpi.com
Table 1: Selected Crystal Structure Data for a Related Thiourea Derivative
| Parameter | 1-Benzoyl-3-ethyl-3-phenylthiourea nih.govresearchgate.net |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂OS |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Key Feature | Molecules linked by N-H···S hydrogen bonds to form centrosymmetric dimers. |
| Dihedral Angle | The amide group is twisted relative to the thiourea fragment (62.44°). |
Impact of Metal Coordination on Ligand Reactivity and Biological Activity
The coordination of N-substituted thiourea ligands to metal centers significantly alters their chemical reactivity and often enhances their biological activity. nih.govmdpi.com The free ligands themselves may show some biological potential, but this is frequently magnified upon complexation. mdpi.com This enhancement is often attributed to theories like Overtone's concept and Tweedy's chelation theory, which suggest that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This increased lipophilicity allows the complex to more easily penetrate cell membranes.
A clear example of this enhanced activity is seen in the platinum(II) complexes of 1-benzyl-3-phenylthiourea . mdpi.com While the free ligand exhibited weak efficacy against MCF-7 breast cancer cells with a high IC₅₀ value, its platinum complexes showed significantly improved cytotoxic activity. mdpi.com The IC₅₀ values for the complexes were found to be in the range of 10.96–78.90 µM, with the most potent complex approaching the activity of the common anticancer drug cisplatin. mdpi.com This demonstrates that the coordination to a platinum center can transform a weakly active ligand into a potent cytotoxic agent.
The change in reactivity upon coordination is also evident from spectroscopic data. The coordination of the thiourea ligand to a metal ion alters the electron density distribution across the molecule. This is reflected in the shifts of characteristic bands in IR spectra and signals in NMR spectra. mdpi.commdpi.com For example, a downfield shift in the ¹³C NMR signal for the thiocarbonyl carbon (C=S) upon coordination suggests a decrease in electron density at this carbon, indicating its involvement in bonding with the metal. mdpi.com
Table 2: Cytotoxicity Data (IC₅₀ in µM) for 1-benzyl-3-phenylthiourea (H₂BPT) and its Pt(II) Complexes against MCF-7 Cancer Cells mdpi.com
| Compound | IC₅₀ (µM) |
|---|---|
| H₂BPT (Free Ligand) | 78.90 ± 2.87 |
| [Pt(BPT)(dppe)] | 22.18 ± 1.15 |
| [Pt(BPT)(dppp)] | 19.98 ± 1.05 |
| [Pt(BPT)(dppb)] | 33.11 ± 1.67 |
| [Pt(BPT)(dppf)] | 47.07 ± 1.89 |
| [Pt(BPT)(PPh₃)₂] | 14.50 ± 1.18 |
| [Pt(BPT)₂(Phen)] | 10.96 ± 1.12 |
| [Pt(BPT)₂(Bipy)] | 19.33 ± 1.02 |
Other Academic and Research Applications of Thiourea Derivatives
Role as Precursors for the Synthesis of Novel Heterocyclic Compounds
Thiourea (B124793) and its derivatives are fundamental building blocks in synthetic organic chemistry, particularly valued for their role as precursors in the formation of various heterocyclic compounds. annexechem.comtsijournals.com The reactivity of the thiourea moiety allows it to participate in cyclization reactions, leading to the synthesis of rings containing nitrogen, sulfur, and other heteroatoms. tsijournals.com For instance, thiourea derivatives are used in the synthesis of thiophenes, pyrimidines, triazoles, and other complex heterocyclic systems. nih.govsciforum.netnih.gov These reactions are often crucial for creating compounds with potential biological and pharmaceutical activities. tsijournals.comnih.gov
While the general class of thiourea derivatives is well-established as precursors for heterocyclic synthesis, specific studies detailing the use of 1-Benzyl-1-ethyl-3-phenyl-2-thiourea for this purpose are not prominent in the reviewed literature.
Applications in Organocatalysis and Facilitation of Organic Transformations
Thiourea derivatives have emerged as a significant class of organocatalysts, capable of accelerating various organic reactions through non-covalent interactions, primarily hydrogen bonding. nih.govwikipedia.org The two N-H protons of the thiourea core can form double hydrogen bonds with substrates, activating them for transformation. wikipedia.orgrsc.org This mode of catalysis, sometimes referred to as Brønsted acid catalysis, is effective for a range of reactions, including Michael additions, aldol (B89426) reactions, and tetrahydropyranylation of alcohols. rsc.orgacs.orgacs.org Bifunctional thiourea catalysts, which incorporate both a hydrogen-bond donating thiourea group and a basic amine site on a chiral scaffold, have proven particularly useful in asymmetric synthesis. rsc.org
The potential for this compound to act as an organocatalyst would be influenced by its substitution pattern. However, specific research demonstrating the application of this particular compound in organocatalysis is not documented in the available search results.
Molecular Recognition Studies and Development of Chemosensors
The ability of the thiourea functional group to engage in specific hydrogen bonding and coordination interactions makes its derivatives excellent candidates for molecular recognition and the development of chemosensors. nih.govrsc.orgnih.gov Thiourea-based sensors have been designed for the detection of both anions and cations. nih.gov Fluorescent chemosensors, which signal the presence of an analyte through a change in fluorescence, have been successfully developed using thiourea derivatives for detecting heavy metal ions like mercury (Hg²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺) in aqueous solutions and even within living cells. nih.govacs.orgresearchgate.net The sensor's design typically involves integrating the thiourea unit with a fluorophore, where metal ion binding modulates the fluorescent output. researchgate.nettsijournals.com
Although the thiourea family is widely used in chemosensor technology, there is no specific literature available detailing the synthesis or application of this compound as a chemosensor.
Utilization as Corrosion Inhibitors in Material Science
Thiourea and its derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. emerald.comjmaterenvironsci.com The inhibitory action stems from the adsorption of the thiourea molecule onto the metal surface. onepetro.orgresearchgate.net This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons, which can coordinate with the metal, forming a protective film that blocks the active sites for corrosion. jmaterenvironsci.comtandfonline.com The presence of aromatic rings in the structure can further enhance adsorption and inhibition efficiency. semanticscholar.org
Specific research into this compound as a corrosion inhibitor was not found. However, extensive studies on the closely related compound, 1-Benzyl-3-phenyl-2-thiourea (BPTU) , demonstrate the potential of this structural class. BPTU has been identified as an effective corrosion inhibitor for steel in 1.0 M HCl solution. semanticscholar.orgresearchgate.net Quantum chemical calculations indicate that the thiourea functional group is the primary center for adsorption onto the steel surface. researchgate.net
| Method | Concentration | Temperature | Inhibition Efficiency (%) | Source |
| Electrochemical Impedance Spectroscopy (EIS) | 2 x 10⁻⁴ M | 30°C | 94.99 | researchgate.net |
| Potentiodynamic Polarization Measurement (PPM) | 2 x 10⁻⁴ M | 30°C | 94.30 | researchgate.net |
These findings for BPTU suggest that compounds with a benzyl (B1604629) and a phenyl group attached to the thiourea core are promising corrosion inhibitors. semanticscholar.orgresearchgate.netchemicalbook.com
Development as Agricultural Bioactive Agents (e.g., Herbicidal, Fungicidal, Insecticidal Activity)
Thiourea derivatives represent a significant class of compounds in the agrochemical sector, exhibiting a broad spectrum of biological activities. acs.orgnih.govresearchgate.net They have been investigated and developed as fungicides, insecticides, herbicides, and plant growth regulators. acs.orgnih.govsinhon-chem.com The biological activity is attributed to the unique structural features of the thiourea moiety. nih.gov Compared to some traditional pesticides, certain thiourea derivatives offer the advantage of lower toxicity and enhanced safety, making them suitable for applications in environmentally sensitive agriculture. acs.org
While the agricultural applications of the thiourea family are diverse, rsc.org there are no specific studies in the provided search results that evaluate the herbicidal, fungicidal, or insecticidal activity of this compound.
Applications in Analytical Chemistry as Chelating Agents for Metal Ion Analysis
In analytical chemistry, thiourea derivatives are utilized as chelating agents for the detection and quantification of metal ions. analis.com.myacs.org The sulfur and nitrogen atoms of the thiourea group can form stable complexes with various metal ions, a property that is harnessed for analytical purposes. annexechem.comsigmaaldrich.com This chelation can lead to a color change or a fluorescent response, enabling colorimetric or fluorimetric analysis. tsijournals.comanalis.com.my Theoretical and experimental studies have explored the binding affinities of substituted thioureas for heavy metal cations such as Hg(II), Cd(II), and Pb(II), highlighting their potential for use in removing these toxic metals from the environment and in developing high-selectivity sensors. acs.org Furthermore, thiourea-based chelating ligands have been synthesized for bioconjugation with metals like rhenium and technetium for potential diagnostic applications. rsc.orgnih.gov
The general utility of thiourea derivatives as chelating agents is well-documented, but specific research on the chelating properties of this compound and its application in metal ion analysis is not available in the reviewed literature.
Future Perspectives and Emerging Research Avenues for N Substituted Thioureas
Design and Synthesis of Novel Thiourea-Based Ligands and Coordination Complexes
The development of novel thiourea-based ligands is a burgeoning field, capitalizing on the versatile coordinating ability of the thiourea (B124793) backbone. The presence of soft sulfur and hard nitrogen donor atoms allows these molecules to act as flexible ligands for a wide range of metal ions. mdpi.comresearchgate.net Researchers are actively designing and synthesizing new thiourea derivatives to create coordination complexes with unique structural, electronic, and biological properties. rsc.org
The synthesis of N-substituted thioureas is often straightforward, typically involving the reaction of an amine with an isothiocyanate. nih.gov For a trisubstituted compound like 1-Benzyl-1-ethyl-3-phenyl-2-thiourea , a common route would involve reacting N-benzylethylamine with phenyl isothiocyanate. The substituents on the nitrogen atoms (e.g., benzyl (B1604629), ethyl, phenyl groups) play a crucial role in determining the ligand's steric and electronic properties, which in turn influences the geometry and stability of the resulting metal complexes. tandfonline.com
The coordination chemistry of thioureas is rich and varied. They can coordinate to metal centers as neutral monodentate ligands through the sulfur atom or as anionic bidentate ligands, chelating through both sulfur and nitrogen atoms to form a stable four-membered ring. tandfonline.com The introduction of additional functional groups onto the substituents, such as pyridyl or phosphine (B1218219) moieties, can create multidentate ligands capable of forming even more complex and stable structures. mdpi.comresearchgate.netnih.gov These complexes are being explored for applications in catalysis, sensing, and medicine. mdpi.com For instance, studies have shown that complexation with metals like copper, zinc, and nickel can lead to compounds with significant biological activity. rsc.org
| Ligand Type | Substituents | Coordination Mode | Potential Applications |
| N,N'-Disubstituted Thioureas | Aryl, Alkyl | Monodentate (S-coordination), Bidentate (S,N-chelation) | Anticancer agents, Antimicrobial agents biointerfaceresearch.comrsc.org |
| Acylthioureas | Acyl group on one N | Bidentate (S,O-chelation) | Catalysis, Biological imaging tandfonline.commdpi.com |
| Phosphinothioureas | Phosphine group on substituent | Bidentate (P,S-chelation) | Anticancer agents (e.g., with Au, Ag) nih.gov |
| Pyridylthioureas | Pyridyl group on substituent | Bidentate or Tridentate (S,N-chelation) | Supramolecular chemistry, Sensors mdpi.comresearchgate.net |
Advanced Mechanistic Studies of Biological Activities and Target Identification
A critical frontier in thiourea research is the elucidation of the precise molecular mechanisms underlying their diverse biological activities. While numerous thiourea derivatives have shown promise as anticancer, antibacterial, antiviral, and anti-inflammatory agents, a detailed understanding of their interactions with biological targets is often needed for further development. mdpi.commdpi.com
Advanced studies are moving beyond simple screening to pinpoint the specific enzymes, receptors, or cellular pathways that these compounds modulate. The antitumor activity of some thiourea derivatives, for example, is attributed to their ability to interact with key signaling proteins, such as those in the RAS-RAF-MAPK pathway, or to inhibit crucial enzymes. biointerfaceresearch.com For instance, certain thiourea derivatives have been successfully designed as potent inhibitors of HIV reverse transcriptase and thymidine (B127349) monophosphate kinase of Mycobacterium tuberculosis. nih.govnih.gov
Target identification often involves a combination of experimental and computational techniques. Molecular docking studies can predict how a molecule like This compound might bind to the active site of a specific protein. nih.gov These in silico predictions are then validated through in vitro assays, such as enzyme inhibition studies or binding affinity measurements. Researchers have used these approaches to identify urease and DNA gyrase as potential targets for certain thiourea derivatives. mdpi.comnih.gov The structure-activity relationship (SAR) is also a key focus, where slight modifications to the thiourea's substituents are correlated with changes in biological activity, providing clues about the nature of the target interaction. nih.govnih.gov
Rational Design of Thiourea Derivatives with Enhanced Selectivity and Potency
Rational drug design represents a paradigm shift from traditional trial-and-error discovery, enabling the creation of molecules tailored to interact with a specific biological target. nih.govjddhs.com This approach is heavily reliant on a detailed structural understanding of the target, often obtained from X-ray crystallography or NMR spectroscopy. jddhs.com For thioureas, rational design aims to optimize the substituents to maximize binding affinity and selectivity for the target protein while minimizing off-target effects.
The core thiourea scaffold is an excellent starting point for such design efforts. biointerfaceresearch.com The hydrogen-bonding capabilities of the N-H groups and the sulfur atom, combined with the steric and electronic influence of the N-substituents, allow for fine-tuning of molecular interactions. biointerfaceresearch.comnih.gov For a compound like This compound , medicinal chemists could systematically modify the benzyl, ethyl, and phenyl groups to enhance potency. For example:
Adding electron-withdrawing groups (e.g., fluorine, chlorine) to the phenyl ring can alter the electronic properties and has been shown to enhance the anti-HIV activity of some derivatives. nih.gov
Introducing heterocyclic substituents can increase specificity by forming additional hydrogen bonds with the target protein. biointerfaceresearch.com
Varying the size and hydrophobicity of the alkyl groups (like the ethyl group) can optimize van der Waals interactions and improve membrane permeability. biointerfaceresearch.com
This strategy has proven successful in developing highly potent inhibitors. For example, by analyzing the binding pocket of HIV reverse transcriptase, researchers designed PETT (phenethylthiazolylthiourea) derivatives with nanomolar inhibitory concentrations. nih.gov Similarly, potent and selective inhibitors of M. tuberculosis thymidine monophosphate kinase were developed based on the enzyme's crystal structure. nih.gov
Exploration of New Therapeutic Areas and Biomedical Applications
While thioureas have historical applications, modern research continues to uncover new and exciting therapeutic possibilities. The structural versatility of the thiourea scaffold allows it to be adapted for a wide range of biological targets, leading to its investigation in numerous disease areas. nih.govmdpi.comsciencepublishinggroup.com
Recent research highlights the potential of thiourea derivatives in several key areas:
Oncology: Thiourea compounds are being extensively studied as anticancer agents, with some derivatives showing high selectivity for cancer cells over normal cells. biointerfaceresearch.commdpi.com Their mechanisms include inhibiting key kinases, inducing apoptosis, and overcoming drug resistance. biointerfaceresearch.com
Infectious Diseases: Beyond well-known applications against HIV and tuberculosis, new thiourea derivatives are being developed as broad-spectrum antibacterial, antifungal, and antimalarial agents. mdpi.comnih.govnih.gov They represent a promising class of compounds to combat the growing problem of antimicrobial resistance.
Neurodegenerative Diseases: The thiourea moiety is found in drugs used for Parkinson's disease, and ongoing research is exploring new derivatives for the treatment of other neurological conditions like Alzheimer's disease. nih.govmdpi.com
Inflammatory Diseases: Anti-inflammatory properties have been reported for many thiourea derivatives, suggesting their potential use in conditions like rheumatoid arthritis. mdpi.commdpi.com
Beyond direct therapeutic use, thioureas are being explored for other biomedical applications. Their ability to chelate metal ions makes them suitable for use as chemosensors for detecting specific ions or as agents for metal recovery. mdpi.com
| Therapeutic Area | Example Application/Target | Reference |
| Anticancer | Inhibition of BRAF, VEGFR2 kinases | biointerfaceresearch.comnih.gov |
| Antiviral | Non-nucleoside inhibitors of HIV reverse transcriptase | nih.gov |
| Antibacterial | Inhibition of M. tuberculosis thymidine monophosphate kinase | nih.gov |
| Antifungal | Broad-spectrum activity against fungal pathogens | researchgate.net |
| Anti-inflammatory | General anti-inflammatory effects observed in vitro | mdpi.com |
| Neuroprotection | Dopamine agonists for Parkinson's Disease | nih.gov |
Integration of Computational and Experimental Approaches in Thiourea-Based Drug Discovery
The synergy between computational modeling and experimental validation has become a cornerstone of modern drug discovery, and the field of thiourea research is no exception. jddhs.comnih.gov This integrated approach accelerates the design-synthesis-test cycle, making the search for new drugs more efficient and cost-effective. jddhs.com
Computational techniques play a vital role at several stages:
Virtual Screening and Docking: Large libraries of virtual thiourea compounds can be rapidly screened against a protein target's 3D structure to identify promising candidates for synthesis. Molecular docking predicts the binding mode and affinity of ligands like This compound , providing insights into key interactions. semanticscholar.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of thiourea derivatives and their biological activity, allowing for the prediction of potency for newly designed compounds. jddhs.com
Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of thiourea molecules, such as bond lengths, bond angles, and charge distribution. This information helps in comparing theoretical structures with experimental data (e.g., from X-ray crystallography) and in understanding ligand reactivity. semanticscholar.orgresearchgate.net
These in silico predictions guide the experimental work. Promising compounds identified through virtual screening are then synthesized and subjected to in vitro biological evaluation, such as enzyme inhibition or cell-based assays. mdpi.comsemanticscholar.org The experimental results, in turn, provide feedback to refine the computational models, creating an iterative loop of optimization that leads to the rational design of more potent and selective molecules. nih.govnih.gov This combination of theory and practice has been successfully applied to develop thiourea derivatives as enzyme inhibitors and antimicrobial agents. nih.govsemanticscholar.org
Q & A
Q. What are the established synthetic routes for 1-Benzyl-1-ethyl-3-phenyl-2-thiourea, and how can reaction conditions be optimized?
The synthesis typically involves reacting benzyl isothiocyanate with ethylamine derivatives under controlled conditions. A common method includes:
- Reagents : Benzyl isothiocyanate and ethyl-substituted aniline derivatives.
- Solvent : Ethanol or methanol under reflux for 6–12 hours.
- Purification : Recrystallization from ethanol or chromatography for higher purity.
Optimization focuses on adjusting stoichiometry, reaction time, and temperature to maximize yield (≥70%) and minimize side products like oxidized sulfones. Monitoring via TLC or HPLC is recommended .
Q. Which spectroscopic and analytical techniques are critical for characterizing this thiourea derivative?
Key methods include:
- FTIR : To confirm the presence of thiourea C=S stretch (~1250–1300 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).
- NMR : ¹H/¹³C NMR to resolve benzyl, ethyl, and phenyl substituents (e.g., aromatic protons at δ 7.2–7.5 ppm).
- X-ray crystallography : For definitive structural confirmation, particularly to analyze hydrogen-bonding networks (e.g., N–H⋯S interactions) .
- Elemental analysis : To validate purity (>95%) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data be resolved for this compound?
Discrepancies in bond angles or torsion angles (e.g., C–N–C–S torsion) may arise due to polymorphism or solvent effects. Resolution strategies include:
- High-resolution X-ray diffraction : Using SHELX software for refinement to achieve R-factors <0.05 .
- Computational modeling : Density Functional Theory (DFT) to compare experimental and theoretical geometries.
- Multi-technique validation : Cross-referencing with solid-state NMR or Raman spectroscopy .
Q. What are the oxidation pathways of this compound, and how do substituents influence reactivity?
Controlled oxidation with H₂O₂ or KMnO₄ yields sulfoxides (C=S→O) or sulfones (C=SO₂). Reactivity trends:
- Substituent effects : Electron-donating groups (e.g., ethyl) slow oxidation, while electron-withdrawing groups (e.g., nitro) accelerate it.
- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy (λmax shifts from 260 nm to 290–310 nm for oxidized products) .
Q. How does this thiourea derivative perform as a ligand in coordination chemistry?
It coordinates with transition metals (e.g., Cd²⁺, Pt²⁺) via the thione sulfur and NH groups. Key applications:
- Single-source precursors : For synthesizing metal sulfide nanoparticles (e.g., CdS) via thermal decomposition.
- Antimicrobial agents : Cu(II) complexes show enhanced bioactivity compared to the free ligand.
Structural studies reveal bidentate binding modes, confirmed by X-ray crystallography and IR shifts in ν(C=S) (~50 cm⁻¹ reduction upon coordination) .
Q. What methodological approaches are used to assess environmental stability and degradation products?
- Surface adsorption studies : Use microspectroscopic imaging (e.g., AFM-IR) to track interactions with indoor surfaces (e.g., silica, polymers).
- Accelerated degradation : Expose the compound to UV light or ozone in environmental chambers, followed by LC-MS to identify degradation byproducts like benzylamine or phenylurea derivatives .
Q. How can structure-activity relationships (SAR) be explored against analogous thioureas?
Compare with derivatives like 1-benzyl-3-phenyl-2-thiourea (no ethyl group) or 1-butyl-3-phenyl-2-thiourea (alkyl chain variation). Methods:
- Biological assays : Test antimicrobial or enzyme inhibition activity.
- Computational docking : Map interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).
- Thermodynamic analysis : DSC to correlate melting points with substituent bulkiness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
